tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Overview
Description
Tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 398491-61-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₂H₂₀N₄O₂
- Molecular Weight : 248.32 g/mol
- Structure : The compound features a pyrrolo[3,4-c]pyrazole core, which is significant for its pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of compounds related to the pyrazole pharmacophore. In particular, this compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
-
Inhibition of COX Enzymes :
- The compound demonstrates selective inhibition of COX-2 over COX-1, which is favorable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In vitro studies reported IC₅₀ values for COX-2 inhibition comparable to standard drugs like celecoxib .
- Case Study :
Analgesic Activity
The analgesic potential of this compound has also been evaluated through various pain models.
- Pain Models :
Structure-Activity Relationship (SAR)
Understanding the SAR of tert-butyl 3-amino derivatives is crucial for optimizing their biological activity. Key findings include:
Substituent | Effect on Activity | Remarks |
---|---|---|
Tert-butyl group | Enhances lipophilicity | Improves membrane permeability |
Amino group | Essential for COX inhibition | Direct interaction with enzyme active sites |
Dimethyl groups | Influence on selectivity | Modulates binding affinity |
Safety Profile
Preliminary toxicological assessments indicate that tert-butyl 3-amino derivatives exhibit a favorable safety profile with minimal adverse effects observed in histopathological evaluations of vital organs in animal models . The LD₅₀ values suggest a wide therapeutic window.
Properties
IUPAC Name |
tert-butyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16,4)5)14-15-9(7)13/h6H2,1-5H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXOJPUZGHMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653984 | |
Record name | tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-61-7 | |
Record name | tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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